molecular formula C10H7FINO B14909314 4-fluoro-2-iodo-N-(prop-2-yn-1-yl)benzamide

4-fluoro-2-iodo-N-(prop-2-yn-1-yl)benzamide

Cat. No.: B14909314
M. Wt: 303.07 g/mol
InChI Key: GTWWEHBHXOOPJT-UHFFFAOYSA-N
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Description

4-fluoro-2-iodo-N-(prop-2-yn-1-yl)benzamide is a synthetic small molecule that serves as a versatile building block in medicinal chemistry and drug discovery research. This compound features a benzamide core that is a common pharmacophore in many biologically active molecules, substituted with fluorine and iodine atoms at the 2- and 4- positions of the phenyl ring, and a propargyl group (prop-2-yn-1-yl) on the nitrogen atom. The specific arrangement of halogens makes it a valuable intermediate for further synthetic elaboration via cross-coupling reactions, such as Suzuki or Sonogashira reactions, allowing researchers to create a diverse array of complex derivatives for structure-activity relationship (SAR) studies. The propargyl group is a key functional handle that can be utilized in Click chemistry, facilitating the efficient and selective conjugation of the molecule to other entities like biomarkers, polymers, or solid supports. Benzamide derivatives are widely investigated for their potential pharmacological properties. Research on similar N-(prop-2-yn-1-yl)benzamide compounds has explored their application as inhibitors of specific microRNAs for cancer therapy . Furthermore, other chalcone and benzamide-based compounds have demonstrated a range of biological activities, including antiviral, antibacterial, and antitumor effects, often through the targeting of various viral or bacterial enzymes . This makes this compound a compound of significant interest for researchers developing new therapeutic agents, chemical probes, and diagnostic tools. This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H7FINO

Molecular Weight

303.07 g/mol

IUPAC Name

4-fluoro-2-iodo-N-prop-2-ynylbenzamide

InChI

InChI=1S/C10H7FINO/c1-2-5-13-10(14)8-4-3-7(11)6-9(8)12/h1,3-4,6H,5H2,(H,13,14)

InChI Key

GTWWEHBHXOOPJT-UHFFFAOYSA-N

Canonical SMILES

C#CCNC(=O)C1=C(C=C(C=C1)F)I

Origin of Product

United States

Preparation Methods

Synthesis via Acid Chloride Route

The most straightforward approach involves the direct reaction of 4-fluoro-2-iodobenzoyl chloride with propargylamine. This method typically produces high yields with minimal side reactions.

Procedure:

  • Dissolve 4-fluoro-2-iodobenzoyl chloride (10 mmol) in dichloromethane (25 mL)
  • Cool the solution to 0°C using an ice bath
  • Add propargylamine (10 mmol) dropwise
  • Add triethylamine (20 mmol) dropwise
  • Allow the reaction to warm to room temperature and stir for 6 hours
  • Add additional dichloromethane (20 mL)
  • Extract the organic phase with saturated NH4Cl, NaHCO3, and brine
  • Dry over MgSO4 and evaporate the solvent
  • Purify by flash chromatography using hexane:ethyl acetate (5:1) as eluent

Expected yield: 80-91% (based on analogous reactions)

This procedure follows established protocols for similar N-(prop-2-yn-1-yl)benzamide derivatives as documented in the literature.

Sequential Functionalization Approach

Iodination of 4-Fluorobenzamide Derivatives

For this approach, 4-fluoro-N-(prop-2-yn-1-yl)benzamide is prepared first, followed by selective iodination at the 2-position.

Step 1: Synthesis of 4-fluoro-N-(prop-2-yn-1-yl)benzamide

This compound has been synthesized as documented in the literature with the following spectroscopic data:

"4-fluoro-N-(prop-2-yn-1-yl)benzamide (3i). White solid, yield 81%. 1H NMR (500 MHz, CD2Cl2) δ 7.82 – 7.79 (m, 2H), 7.12 (t, J = 8.5 Hz, 2H), 6.49 (s, 1H), 4.22 (dd, J = 5.4, 2.6 Hz, 2H), 2.32 (t, J = 2.6 Hz, 1H)."

Procedure:

  • Dissolve 4-fluorobenzoyl chloride (10 mmol) in dichloromethane (25 mL)
  • Cool the solution to 0°C
  • Add propargylamine (10 mmol) dropwise
  • Add triethylamine (20 mmol) dropwise
  • Allow the reaction to warm to room temperature and stir for 6 hours
  • Process and purify as described in Section 3.1

Step 2: Selective iodination at the 2-position

Procedure:

  • Dissolve 4-fluoro-N-(prop-2-yn-1-yl)benzamide (5 mmol) in acetic acid (10 mL)
  • Add N-iodosuccinimide (6 mmol) slowly
  • Add catalytic sulfuric acid (0.1 mL)
  • Stir at room temperature for 12-24 hours (monitor by TLC)
  • Pour the reaction mixture into water (50 mL)
  • Extract with ethyl acetate (3 × 30 mL)
  • Wash the combined organic layers with saturated sodium thiosulfate and brine
  • Dry over MgSO4 and evaporate the solvent
  • Purify by column chromatography using hexane:ethyl acetate gradient

Expected yield: 65-75% for the iodination step

Alternative Propargylation of Pre-iodinated Substrates

An alternative approach involves preparing 4-fluoro-2-iodobenzamide derivatives first, followed by propargylation.

Procedure for propargylation:

  • To a solution of 4-fluoro-2-iodobenzamide (1.0 equiv) and potassium carbonate (1.5 equiv) in DMF (0.4 M) at room temperature, add 3-bromopropyne (1.2 equiv, 80% in toluene)
  • Stir the mixture at 60°C overnight
  • Monitor reaction progress by TLC
  • After completion, filter through Celite
  • Concentrate under reduced pressure
  • Purify using silica gel flash column chromatography with petroleum ether:ethyl acetate (10:1) as eluent

Expected yield: 80-85% based on analogous reactions

Purification and Characterization

Purification Methods

The target compound is typically purified by flash column chromatography using silica gel with the following solvent systems:

  • Hexane:ethyl acetate (5:1 to 3:1)
  • Petroleum ether:ethyl acetate (10:1)
  • Dichloromethane:methanol (100:0 to 95:5)

Alternative Synthetic Approaches

Halogen Exchange Method

For laboratories where direct iodination poses challenges, a halogen exchange approach from the corresponding bromide can be employed.

Procedure:

  • Prepare 4-fluoro-2-bromo-N-(prop-2-yn-1-yl)benzamide following methods outlined in Sections 3 or 4
  • Dissolve the bromide (5 mmol) in acetone (15 mL)
  • Add sodium iodide (15 mmol) and catalytic copper(I) iodide (0.25 mmol)
  • Heat at reflux for 24-48 hours
  • Cool, filter, and concentrate
  • Purify by column chromatography

Expected yield: 60-75%

Coupling Agent Method

This approach avoids acid chloride formation by using coupling reagents to form the amide bond directly.

Procedure:

  • Dissolve 4-fluoro-2-iodobenzoic acid (5 mmol) in DMF (20 mL)
  • Add HATU or EDC/HOBt (6 mmol)
  • Add DIPEA or TEA (15 mmol)
  • Stir for 15 minutes at room temperature
  • Add propargylamine (5.5 mmol)
  • Stir for 12-24 hours at room temperature
  • Pour into water and extract with ethyl acetate
  • Wash with dilute HCl, saturated NaHCO3, and brine
  • Dry and evaporate
  • Purify by column chromatography

Expected yield: 70-80%

Challenges and Optimizations

Optimization Strategies

Table 2: Optimization Strategies for Key Steps

Challenge Optimization Strategy Expected Improvement
Regioselectivity in iodination Use directing groups or sterically hindered reagents Improved regioselectivity
Terminal alkyne side reactions Perform reactions at lower temperatures; avoid strong bases Reduced alkyne dimerization or addition
Iodoarene stability Exclude light; use antioxidants; avoid prolonged heating Minimized deiodination
Purification difficulties Use alumina instead of silica for chromatography Reduced decomposition during purification

Chemical Reactions Analysis

Types of Reactions

4-fluoro-2-iodo-N-(prop-2-yn-1-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Cyclization: The prop-2-yn-1-yl group can undergo cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

    Substitution: Products include derivatives where the iodine atom is replaced by other functional groups.

    Cyclization: Formation of heterocyclic compounds with potential biological activity.

Scientific Research Applications

4-fluoro-2-iodo-N-(prop-2-yn-1-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-fluoro-2-iodo-N-(prop-2-yn-1-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of fluorine and iodine atoms can enhance its binding affinity and specificity. The prop-2-yn-1-yl group may facilitate interactions with hydrophobic pockets in the target molecules, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Key Observations :

  • Stereochemical Impact : Crystal structures (e.g., ) reveal that bulky substituents influence packing and hydrogen-bonding networks, which may correlate with solubility and stability.

Propargyl-Substituted Benzamides

Notable examples:

Compound Name Substituents Synthesis & Biological Data Reference
4-Methoxy-N-(prop-2-yn-1-yl)benzamide 4-OCH$_3$, N-propargyl Synthesized using AgNTf$_2$; yields: 17–100% depending on conditions
N-(3-((3-Trifluoromethyl)phenyl)selanylprop-2-yn-1-yl)benzamide N-propargyl with Se-CF$_3$ Exhibits antidepressant-like effects in mice via serotonergic modulation
4-(2-Bromoacetyl)-N-(prop-2-yn-1-yl)benzamide 4-(Br-acetyl), N-propargyl Potential assay interference probe; synthetic protocols detailed

Key Observations :

  • Synthetic Flexibility : Propargylamine reactions (e.g., ) are versatile for introducing terminal alkynes, enabling click chemistry or further functionalization.
  • Biological Relevance : The propargyl group in ’s compound enhances CNS activity, suggesting its role in crossing blood-brain barriers.

Structural and Spectroscopic Comparisons

  • NMR Signatures :

    • 4-Fluoro-2-iodo-N-(prop-2-yn-1-yl)benzamide : Expected $^1$H NMR signals include a triplet for propargyl CH$_2$ (~δ 4.7–5.0) and aromatic peaks influenced by fluorine and iodine substituents (cf. δ 7.57–8.15 in ).
    • N-(4-(2,4-Dimethylphenyl)thiazol-2-yl)-N-propargyl-benzamide : δ 8.36 (aromatic protons), δ 4.75 (propargyl CH$_2$).
  • Crystallography :

    • ’s 4-fluoro derivative crystallizes in P2$_1$/n with hydrogen-bonded networks, while iodine’s larger atomic radius in the target compound may alter packing motifs.

Biological Activity

4-Fluoro-2-iodo-N-(prop-2-yn-1-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and case studies associated with this compound.

Chemical Structure and Synthesis

The compound this compound features a unique combination of halogen substituents and an alkyne functional group, which may enhance its biological interactions. The synthesis typically involves:

  • Starting Materials : The synthesis begins with commercially available precursors such as 4-fluoroaniline and 2-iodobenzoyl chloride.
  • Reagents : Common reagents include bases like triethylamine and solvents such as dichloromethane.
  • Reaction Conditions : The reaction is usually conducted under inert atmosphere conditions to prevent oxidation.

Anticancer Properties

Recent studies have highlighted the anticancer properties of benzamide derivatives, including this compound. The compound has shown promising results in inhibiting cancer cell proliferation and inducing apoptosis:

  • Mechanism of Action : It is believed that the compound acts by modulating key signaling pathways involved in cell survival and apoptosis. For instance, it has been reported to upregulate PDCD4, a protein targeted by miR-21, which plays a significant role in cancer progression .
  • Cell Lines Tested : The compound has been tested on various cancer cell lines, including HeLa (cervical carcinoma) and U87 MG (glioblastoma), demonstrating effective inhibition of cell growth and enhanced apoptosis .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

Substituent PositionSubstituent TypeEffect on Activity
ParaFluorineIncreased potency
OrthoIodineEnhanced interaction with biological targets
AlkynePropynylFacilitates binding to target proteins

The presence of halogens at specific positions has been shown to significantly influence the binding affinity and selectivity towards target proteins .

Study on MicroRNA Inhibition

A notable study investigated the role of similar benzamide derivatives as inhibitors of microRNA-21 (miR-21), which is implicated in various cancers:

  • Experimental Design : Eighteen compounds were synthesized, including derivatives of this compound.
  • Findings : Compound 1j was identified as a potent inhibitor of miR-21, showing a time-dependent inhibition profile and significant effects on apoptosis in cancer cells .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for synthesizing 4-fluoro-2-iodo-N-(prop-2-yn-1-yl)benzamide?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the benzamide core. A key step is the coupling of a propargylamine group to a pre-functionalized benzoyl chloride intermediate. For example, palladium-catalyzed cross-coupling (e.g., Sonogashira or Ullmann reactions) can introduce iodine at the ortho position . Alternatively, iodination via electrophilic substitution using iodine monochloride (ICl) in the presence of a directing group (e.g., fluorine) may precede propargylamine attachment. Reaction conditions such as solvent choice (e.g., dichloromethane or methanol), temperature (room temp to reflux), and catalysts (e.g., Pd/C or CuI) critically influence yield and purity .

Q. How is spectroscopic characterization (NMR, IR, MS) utilized to confirm the structure of this compound?

  • Methodological Answer :

  • 1H/13C NMR : The propargyl group exhibits distinct signals: a triplet for the terminal alkyne proton (~2.1–2.3 ppm) and a singlet for the sp-hybridized carbons (~70–80 ppm in 13C NMR). The fluorine atom induces splitting in aromatic proton signals, while the iodine substituent causes deshielding .
  • IR : Stretching vibrations for the amide carbonyl (1650–1700 cm⁻¹) and alkyne C≡C (2100–2260 cm⁻¹) are key identifiers .
  • Mass Spectrometry : High-resolution MS confirms the molecular ion ([M+H]+) and fragments consistent with cleavage at the amide bond or loss of the propargyl group .

Q. What computational methods are used to predict the molecular geometry and electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model the compound’s geometry, highlighting the ortho-iodo and para-fluoro substituents’ steric and electronic effects. The propargyl group’s electron-withdrawing nature and conjugation with the benzamide core influence charge distribution and reactivity .

Advanced Research Questions

Q. How can researchers optimize reaction yields in Sonogashira coupling steps during synthesis?

  • Methodological Answer : Key variables include:

  • Catalyst System : Pd(PPh3)4/CuI vs. PdCl2(PPh3)2, with the former offering higher yields for terminal alkynes .
  • Solvent : Polar aprotic solvents (e.g., DMF or THF) improve solubility, while base choice (e.g., Et3N or piperidine) affects deprotonation efficiency .
  • Temperature : Mild heating (40–60°C) accelerates coupling without promoting side reactions like alkyne oligomerization .
  • Monitoring : TLC or in situ IR tracks reaction progress to minimize over-reaction.

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer efficacy)?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., bacterial strain variability, cytotoxicity thresholds). To address this:

  • Dose-Response Studies : Establish IC50/EC50 values across multiple cell lines or microbial strains .
  • Mechanistic Profiling : Use transcriptomics or proteomics to identify target pathways (e.g., enzyme inhibition in bacterial PPTases vs. eukaryotic kinase disruption) .
  • Structural Analog Comparison : Compare activity of derivatives (e.g., replacing iodine with bromine or altering the propargyl chain) to isolate substituent-specific effects .

Q. How do structural modifications (e.g., halogen substitution, propargyl chain length) influence bioactivity and pharmacokinetics?

  • Methodological Answer :

  • Halogen Effects : Iodine’s large atomic radius enhances hydrophobic interactions in enzyme pockets, while fluorine improves metabolic stability via C-F bond strength. Replacing iodine with smaller halogens (Cl, Br) reduces steric hindrance but may lower binding affinity .
  • Propargyl Chain : Short chains (e.g., prop-2-yn-1-yl) balance lipophilicity and solubility. Extending the chain increases logP but may reduce oral bioavailability due to poor aqueous solubility .
  • In Silico ADMET Predictors : Tools like SwissADME predict absorption and toxicity, guiding rational design .

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